molecular formula C16H14O3 B065038 Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate CAS No. 194367-78-7

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate

Cat. No. B065038
M. Wt: 254.28 g/mol
InChI Key: PGDYFVYPQHZDDD-UHFFFAOYSA-N
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Patent
US06927228B2

Procedure details

In a manner similar to that of Example 1(e), by reacting 12.6 ml (79 mmol) of ethyl 3-bromobenzoate with 15 g (100 mmol) of 4-formylbenzene boronic acid, 12 g (60%) of the expected product are obtained.
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:13]([C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1)=[O:14]>>[CH:13]([C:15]1[CH:20]=[CH:19][C:18]([C:2]2[CH:12]=[CH:11][CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:3]=2)=[CH:17][CH:16]=1)=[O:14]

Inputs

Step One
Name
Quantity
12.6 mL
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C=CC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)C1=CC(=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.